molecular formula C7H2F6N4O2 B12335968 Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane

Cat. No.: B12335968
M. Wt: 288.11 g/mol
InChI Key: MMOLRGDSADCKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane: is a compound that features prominently in the field of organic chemistry due to its unique structure and properties. The presence of trifluoromethyl groups and oxadiazole rings imparts significant stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole with a suitable methylene donor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

Chemistry: In chemistry, Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. Its stability and reactivity make it a candidate for drug development, particularly in the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism by which Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and oxadiazole rings can interact with various enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

  • Bis(trifluoromethanesulfonyl)methane
  • 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
  • Bistriflimide

Comparison: Compared to these similar compounds, Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane stands out due to its unique combination of trifluoromethyl groups and oxadiazole rings. This structure imparts distinct stability and reactivity, making it particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H2F6N4O2

Molecular Weight

288.11 g/mol

IUPAC Name

5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2

InChI Key

MMOLRGDSADCKGN-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

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